molecular formula C11H18N2O B13296984 Cycloheptyl(1H-pyrazol-4-yl)methanol

Cycloheptyl(1H-pyrazol-4-yl)methanol

Cat. No.: B13296984
M. Wt: 194.27 g/mol
InChI Key: FMNOASSMWHCPBV-UHFFFAOYSA-N
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Description

Cycloheptyl(1H-pyrazol-4-yl)methanol is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring substituted at the 4-position with a hydroxymethyl group (-CH2OH) and a cycloheptyl moiety at the 1-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cycloheptyl group) and hydrogen-bonding capability (via the hydroxyl group).

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

cycloheptyl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C11H18N2O/c14-11(10-7-12-13-8-10)9-5-3-1-2-4-6-9/h7-9,11,14H,1-6H2,(H,12,13)

InChI Key

FMNOASSMWHCPBV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cycloheptanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to introduce the methanol group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve optimal yields.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃).

  • Conditions : Aqueous ethanol at 60–80°C for 4–6 hours.

  • Example Reaction :

    Cycloheptyl(1H-pyrazol-4-yl)methanolKMnO4,H2SO4Cycloheptyl(1H-pyrazol-4-yl)carboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Cycloheptyl(1H-pyrazol-4-yl)carboxylic acid}

    Yield : ~75% (EvitaChem).

Oxidizing AgentTemperature (°C)ProductYield (%)
KMnO₄ (H₂SO₄)80Acid75
CrO₃ (H₂O)60Aldehyde62

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, or the pyrazole ring may undergo hydrogenation:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C.

  • Example Reaction :

    This compoundLiAlH4Cycloheptyl(1H-pyrazol-4-yl)methane\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{Cycloheptyl(1H-pyrazol-4-yl)methane}

    Yield : 68–72% (ChemicalBook ).

Substitution Reactions

The hydrogen atoms on the pyrazole ring participate in electrophilic substitution:

  • Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid.

  • Nitration : Nitric acid (HNO₃) with sulfuric acid (H₂SO₄).

  • Example Reaction :

    This compound+Br23-Bromo-cycloheptyl(1H-pyrazol-4-yl)methanol\text{this compound} + \text{Br}_2 \rightarrow \text{3-Bromo-cycloheptyl(1H-pyrazol-4-yl)methanol}

    Yield : 55–60% (EvitaChem).

ReagentPosition SubstitutedProduct StabilityYield (%)
Br₂ (AcOH)C-3Moderate58
HNO₃/H₂SO₄C-5Low42

Catalytic Amination

The compound participates in enantioselective amination reactions when catalyzed by chiral thiourea derivatives (e.g., C1 ):

  • Reagents : Azodicarboxylates (e.g., di-tert-butyl azodicarboxylate).

  • Conditions : Toluene solvent, room temperature, 5–10 mol% catalyst.

  • Example Reaction :

    This compound+R-N=N-R’Catalyst C1Aminated derivative (94:6 er)\text{this compound} + \text{R-N=N-R'} \xrightarrow{\text{Catalyst C1}} \text{Aminated derivative (94:6 er)}

    Key Findings :

    • Enantiomeric ratios (er) up to 97:3 achieved with bulky substituents (ACS ).

    • Catalyst C1 outperformed derivatives with phenethyl or ethylamino groups (Table 3 in ).

Functional Group Interconversion

The hydroxymethyl group serves as a handle for further derivatization:

  • Esterification : Reacts with acetyl chloride to form acetates.

    R-OH+CH3COClR-O-CO-CH3\text{R-OH} + \text{CH}_3\text{COCl} \rightarrow \text{R-O-CO-CH}_3

    Yield : >85% (EvitaChem).

  • Etherification : Forms ethers with alkyl halides (e.g., methyl iodide).

Pharmacologically Relevant Modifications

Pyrazole derivatives of this compound exhibit bioactivity when modified:

  • Anticancer Derivatives : Introduction of fluorophenyl groups enhances cytotoxicity (MDPI ).

  • Anti-inflammatory Analogues : Methoxy or nitro substituents at C-5 improve activity (EvitaChem).

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media (KMnO₄) or through chromium ester formation (CrO₃).

  • Amination : The thiourea catalyst (C1 ) activates azodicarboxylates via hydrogen bonding, enabling stereocontrol at the pyrazole’s C-4 position (ACS ).

Scientific Research Applications

Cycloheptyl(1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Cycloheptyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The cycloheptyl group provides hydrophobic interactions, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cycloheptyl(1H-pyrazol-4-yl)methanol with four structurally related pyrazole-methanol derivatives:

Compound Name Substituents (1-position) Molecular Formula Molecular Weight Key Properties
This compound Cycloheptyl C12H18N2O 206.29 g/mol High lipophilicity, bulky substituent
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl, phenyl C11H12N2O 188.23 g/mol Moderate polarity, aromatic interaction
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol 2-Phenylethyl C12H14N2O 202.26 g/mol Enhanced flexibility, π-π stacking
(1-Isopropyl-1H-pyrazol-4-yl)methanol Isopropyl C7H12N2O 140.18 g/mol Compact substituent, lower steric hindrance
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol Ethyl, methyl C7H12N2O 140.18 g/mol Balanced hydrophobicity, small size

Key Observations :

  • Lipophilicity : The cycloheptyl derivative exhibits the highest lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility.
  • Hydrogen Bonding : All compounds retain the hydroxymethyl group, enabling hydrogen-bond interactions critical for target engagement in therapeutic contexts .

Biological Activity

Cycloheptyl(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a pyrazole ring, with a hydroxymethyl substituent at the 4-position of the pyrazole. This unique structure contributes to its interaction with various biological targets.

Enzyme Interactions

Pyrazole derivatives, including this compound, are known to interact with various enzymes. They can inhibit or activate enzyme functions by binding to active sites. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, which is significant for cell proliferation and apoptosis.

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Antitumor Effects : Some pyrazole derivatives have shown promise in inhibiting cancer cell growth in vitro and in vivo. For example, related compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential therapeutic applications:

  • Anti-inflammatory Studies : A series of 4-thiazolyl pyrazolyl derivatives were tested for their anti-inflammatory properties using carrageenan-induced paw edema models. Some compounds exhibited significant inhibition comparable to standard anti-inflammatory drugs .
  • Antimicrobial Efficacy : In vitro studies on various pyrazole derivatives indicated strong antimicrobial activity against several pathogens. For instance, specific derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger at concentrations lower than traditional antifungal agents .
  • Cancer Research : Pyrazole-based compounds have been investigated for their antitumor properties. One study reported that a novel pyrazole derivative effectively inhibited tumor growth in mouse models while displaying favorable pharmacokinetic profiles .

Data Tables

Biological ActivityEffectivenessReference
Anti-inflammatory61–85% TNF-α inhibition
Antimicrobial (E. coli)Significant inhibition
Antitumor (in vivo)Tumor growth inhibition

Q & A

Q. What are the standard synthetic routes for Cycloheptyl(1H-pyrazol-4-yl)methanol, and what experimental conditions are critical for yield optimization?

this compound can be synthesized via refluxing precursor compounds in solvents like xylene or ethanol under controlled temperatures (e.g., 25–30 hours for xylene at reflux). Key steps include the use of catalysts like chloranil for cyclization and subsequent purification by recrystallization from methanol to isolate the product . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to catalyst) and controlled pH adjustments during workup (e.g., 5% NaOH for layer separation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Purity is typically validated via high-performance liquid chromatography (HPLC) or melting point analysis. Structural confirmation employs spectroscopic methods:

  • IR spectroscopy to identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹).
  • 1H/13C NMR to resolve aromatic protons (δ 7–8 ppm for pyrazole) and aliphatic cycloheptyl signals.
  • LC-MS for molecular weight verification (e.g., [M+H]+ peaks) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Standard safety measures include:

  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Fume hoods for volatile solvents during synthesis.
  • Segregation of chemical waste (e.g., halogenated byproducts) for professional disposal .

Q. Which solvents and recrystallization methods are optimal for purifying this compound?

Methanol is preferred for recrystallization due to its polarity and compatibility with pyrazole derivatives. Alternative solvents like ethanol or acetone may be used for solubility tuning. Slow cooling (0.5–1°C/min) enhances crystal formation .

Q. How do researchers confirm the absence of isomers or byproducts in synthesized batches?

Chromatographic techniques (TLC, GC-MS) and differential scanning calorimetry (DSC) are employed to detect impurities. For complex mixtures, preparative HPLC with C18 columns provides high-resolution separation .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray diffraction data) are addressed via:

  • Dynamic NMR to study conformational equilibria in solution.
  • DFT calculations to model electronic environments and compare with experimental bond lengths/angles from crystallography .

Q. How can sulfamic acid be leveraged as a green catalyst in synthesizing pyrazole derivatives like this compound?

Sulfamic acid enables one-pot, solvent-free multicomponent reactions. Its bifunctional acidity (Brønsted and Lewis) accelerates condensation and cyclization steps, reducing side reactions. Yields >85% are achievable with 10 mol% catalyst loading at 80–100°C .

Q. What crystallographic software and refinement parameters are critical for determining the molecular configuration of this compound?

The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement. Key parameters include:

  • Mo Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Monoclinic space groups (e.g., P21/c) with Z = 4 for unit cell packing.
  • Hydrogen bonding networks analyzed via Olex2 or Mercury .

Q. How do researchers design experiments to study the reactivity of the pyrazole ring in this compound under varying pH conditions?

Controlled hydrolysis or electrophilic substitution reactions are performed in buffered media (pH 2–12). Reaction progress is monitored via UV-Vis spectroscopy (λmax ~270 nm for pyrazole) and quenched at intervals for LC-MS analysis .

Q. What computational tools predict the biological activity of this compound, and how are these validated experimentally?

  • Molecular docking (AutoDock Vina) screens against target enzymes (e.g., cyclooxygenase-2).
  • ADMET predictors (e.g., SwissADME) assess pharmacokinetic profiles.
    Experimental validation involves in vitro assays (e.g., enzyme inhibition IC50) and cytotoxicity testing on cell lines .

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